An In-depth Technical Guide to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
Foreword: The Strategic Value of N-Substituted Pyrazole-4-carbaldehydes in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic introduction of an aldehyde functionality at the 4-position of the pyrazole ring creates a versatile chemical scaffold, 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, that serves as a pivotal intermediate for the synthesis of diverse compound libraries. The sec-butyl group at the N1-position introduces a chiral, lipophilic element that can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides an in-depth technical overview of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, intended for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
While specific experimental data for 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde is not extensively reported in peer-reviewed literature, its properties can be reliably inferred from data on analogous N-alkylated pyrazole-4-carbaldehydes and the parent scaffold.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde | - |
| CAS Number | 1170169-27-3 | [4] |
| Molecular Formula | C₈H₁₂N₂O | [4] |
| Molecular Weight | 152.19 g/mol | [5] |
| SMILES | CCC(C)N1C=C(C=N1)C=O | [4] |
Predicted Spectroscopic Data
The following spectral characteristics are predicted based on the analysis of closely related structures and the fundamental principles of spectroscopy.
The proton NMR spectrum is expected to exhibit characteristic signals for the sec-butyl group and the pyrazole ring protons. The aldehyde proton will appear as a distinct singlet in the downfield region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |
| Pyrazole H₅ | 8.0 - 8.2 | Singlet |
| Pyrazole H₃ | 7.8 - 8.0 | Singlet |
| N-CH of sec-butyl | 4.2 - 4.5 | Sextet |
| -CH₂ of sec-butyl | 1.7 - 1.9 | Multiplet |
| -CH₃ of sec-butyl (doublet) | 1.3 - 1.5 | Doublet |
| -CH₃ of sec-butyl (triplet) | 0.8 - 1.0 | Triplet |
The carbon NMR will show distinct signals for the carbonyl carbon, the pyrazole ring carbons, and the carbons of the sec-butyl substituent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 190 |
| Pyrazole C₅ | 140 - 142 |
| Pyrazole C₃ | 135 - 138 |
| Pyrazole C₄ | 115 - 120 |
| N-CH of sec-butyl | 55 - 60 |
| -CH₂ of sec-butyl | 28 - 32 |
| -CH₃ of sec-butyl (doublet) | 18 - 22 |
| -CH₃ of sec-butyl (triplet) | 10 - 14 |
The IR spectrum will be characterized by a strong carbonyl stretch from the aldehyde group and vibrations associated with the pyrazole ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium |
| C=N Stretch (Pyrazole) | 1550 - 1580 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3150 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the aldehyde group and fragmentation of the sec-butyl chain.[6]
| Ion | Predicted m/z |
| [M]⁺ | 152 |
| [M-CHO]⁺ | 123 |
| [M-C₄H₉]⁺ | 95 |
Synthesis and Reaction Mechanisms
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.
Proposed Synthetic Pathway
The synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde can be envisioned in two primary steps: the N-alkylation of pyrazole followed by formylation.
Caption: Proposed two-step synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of N-substituted pyrazoles.[9][10]
Materials:
-
1-(butan-2-yl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent (a chloromethyleniminium salt).
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add 1-(butan-2-yl)-1H-pyrazole (1 equivalent) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of NaHCO₃ until the pH reaches 7-8. The product may precipitate at this stage.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1-(butan-2-yl)-1H-pyrazole.
Chemical Reactivity and Synthetic Utility
The aldehyde group at the 4-position makes 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde a highly valuable and versatile building block for further chemical transformations.
Key Reactions of the Aldehyde Group
-
Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a diverse range of N-substituted aminomethyl pyrazoles.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the extension of the carbon chain and the formation of various vinyl-substituted pyrazoles.
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to α,β-unsaturated pyrazole derivatives, which are precursors to more complex heterocyclic systems.[2]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride.
Potential Applications in Drug Discovery and Materials Science
While the biological activity of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde itself has not been specifically documented, the pyrazole-4-carbaldehyde scaffold is a key pharmacophore in a multitude of biologically active compounds.
-
Anti-inflammatory Agents: Numerous pyrazole derivatives have demonstrated potent anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3]
-
Antimicrobial Agents: The pyrazole nucleus is present in various compounds exhibiting broad-spectrum antibacterial and antifungal activities.[10][11]
-
Anticancer Agents: Pyrazole-containing compounds have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.
-
Agrochemicals: The pyrazole scaffold is also found in a number of commercially successful herbicides and insecticides.
-
Materials Science: Pyrazole derivatives are being explored for their applications in materials science, for instance, as components of fluorescent sensors and organic light-emitting diodes (OLEDs).[9]
Conclusion and Future Outlook
1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde represents a strategically important, yet underexplored, chemical entity. Its synthesis via the robust Vilsmeier-Haack reaction is well-precedented for analogous structures. The presence of a chiral sec-butyl group and a reactive aldehyde functionality makes it an attractive starting material for the generation of novel and diverse chemical libraries for high-throughput screening in drug discovery programs. Further investigation into the specific physicochemical properties, reactivity, and biological activities of this compound and its derivatives is warranted and holds significant potential for the development of new therapeutic agents and advanced materials.
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